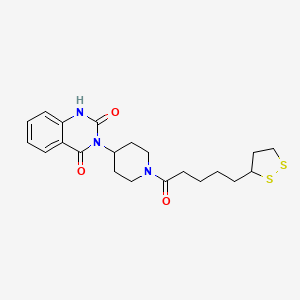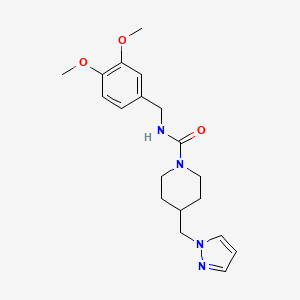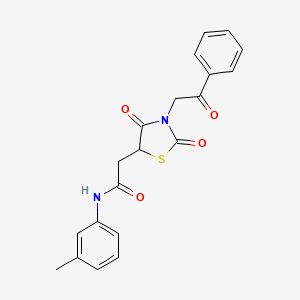![molecular formula C17H27NO B2956322 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol CAS No. 31146-23-3](/img/structure/B2956322.png)
4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol, also known as EPTP, is a synthetic compound with potential applications in the field of medicinal chemistry. It belongs to the class of piperidine derivatives and has been studied extensively for its pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as GABA and glutamate. 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has also been shown to inhibit the activity of voltage-gated sodium channels, which play a crucial role in the generation of action potentials in neurons.
Biochemical and Physiological Effects:
4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has been shown to have several biochemical and physiological effects. It has been found to increase the levels of GABA in the brain, which has a calming effect and can reduce anxiety and seizures. 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has also been shown to decrease the levels of glutamate, which is involved in the transmission of pain signals. This suggests that 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol may have potential analgesic properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol is its ease of synthesis, which makes it readily available for research purposes. 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has also been shown to have good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol is its lack of selectivity for specific targets. This can make it difficult to study the compound's mechanism of action and can lead to unwanted side effects.
Direcciones Futuras
There are several future directions for research on 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol. One area of interest is its potential use in the treatment of neurological disorders such as Parkinson's disease. Further studies are needed to explore the compound's efficacy and safety in animal models and clinical trials. Another area of research is the development of more selective analogs of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol, which can target specific neurotransmitter receptors and channels. This could lead to the development of more effective and safer drugs for the treatment of various neurological disorders.
Métodos De Síntesis
The synthesis of 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol involves several steps. The starting material is 4-ethylbenzyl chloride, which is reacted with 1,2,5-trimethylpiperidine to form the intermediate product. The intermediate is then subjected to reduction with sodium borohydride to obtain the final product, 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol. The purity of the compound is determined by various analytical techniques such as NMR spectroscopy and HPLC.
Aplicaciones Científicas De Investigación
4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has potential applications in the field of medicinal chemistry. It has been studied for its anticonvulsant, analgesic, and anxiolytic properties. The compound has also been investigated for its potential use in the treatment of Parkinson's disease and other neurological disorders. 4-[(4-Ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol has shown promising results in animal models, and further research is needed to explore its therapeutic potential.
Propiedades
IUPAC Name |
4-[(4-ethylphenyl)methyl]-1,2,5-trimethylpiperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-5-15-6-8-16(9-7-15)11-17(19)10-14(3)18(4)12-13(17)2/h6-9,13-14,19H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHRRKKPZIBEFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2(CC(N(CC2C)C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2956242.png)

![3-fluoro-4-methoxy-N-{1-[6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2956244.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2956245.png)

![Methyl 3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2956250.png)


![N-[[(3S,4S)-4-(3-Methylimidazol-4-yl)pyrrolidin-3-yl]methyl]cyclopropanecarboxamide;dihydrochloride](/img/structure/B2956256.png)


![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isobutylpiperazino)methanone](/img/structure/B2956261.png)
